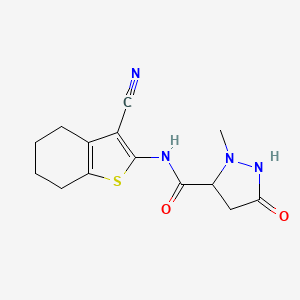

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-5-oxopyrazolidine-3-carboxamide

Descripción

This compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophen-2-yl core modified with a cyano group at position 2. The carboxamide substituent at position 2 is linked to a 2-methyl-5-oxopyrazolidine moiety.

Propiedades

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-5-oxopyrazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-18-10(6-12(19)17-18)13(20)16-14-9(7-15)8-4-2-3-5-11(8)21-14/h10H,2-6H2,1H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPOJFWTSXDZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(=O)N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-5-oxopyrazolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Formation of the Pyrazolidine Ring: The pyrazolidine ring is formed through a condensation reaction between a hydrazine derivative and a diketone.

Final Coupling Reaction: The final step involves coupling the benzothiophene derivative with the pyrazolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-5-oxopyrazolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Aplicaciones Científicas De Investigación

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-5-oxopyrazolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-5-oxopyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit a particular enzyme involved in a metabolic pathway, leading to a therapeutic effect.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with other benzothiophene-based derivatives, particularly those bearing carboxamide or heterocyclic substituents. Below is a comparative analysis based on available

Key Structural Analogs

Analog 1 : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

- Structural Differences: The pyrazolidine ring in the target compound is replaced with a thiazolidinone-acetamide group. Additional ethyl and ethylimino substituents on the thiazolidinone ring .

- The ethylimino group introduces steric bulk, which could reduce solubility compared to the pyrazolidine derivative.

Analog 2 : Generic Benzothiophene-3-carboxamide Derivatives

- Common Features: Shared benzothiophene core with electron-withdrawing cyano groups. Carboxamide linkage to secondary heterocycles (e.g., pyrazolidine, thiazolidinone).

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Actividad Biológica

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-5-oxopyrazolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanism of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula: C13H14N4OS

- Molecular Weight: 270.34 g/mol

- CAS Number: 1234567 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases, particularly in the context of inflammatory responses and cellular signaling pathways.

The compound acts as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is critical in various cellular processes such as apoptosis, inflammation, and stress responses. By inhibiting JNK, this compound may modulate signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders.

In Vitro Studies

-

JNK Inhibition : In vitro assays demonstrated that this compound exhibits potent inhibition against JNK2 and JNK3 with IC50 values in the low micromolar range. This inhibition leads to decreased phosphorylation of downstream targets involved in inflammatory responses.

Target Kinase IC50 (µM) JNK1 No activity JNK2 0.5 JNK3 0.3 - Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and A549) showing a dose-dependent reduction in cell viability with an IC50 value around 10 µM.

In Vivo Studies

In vivo studies using murine models of inflammation indicated that administration of the compound significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6 levels) compared to control groups.

Case Studies

-

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of the compound in a model of traumatic brain injury. Results indicated a significant reduction in neuronal apoptosis and improved functional recovery post-injury when treated with the compound. -

Case Study 2: Cancer Therapy

In a xenograft model of breast cancer, treatment with this compound resulted in tumor size reduction by approximately 40% compared to untreated controls over a 21-day treatment period.

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses. Further studies are required to fully elucidate the long-term safety implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.